molecular formula C15H11N3O4S B2717047 Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate CAS No. 864941-26-4

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate

Cat. No. B2717047
CAS RN: 864941-26-4
M. Wt: 329.33
InChI Key: LFTYOPDKCIGLTI-UHFFFAOYSA-N
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Description

“Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000004275785 . The compound has a molecular formula of C15H11N3O4S and a molecular weight of 329.3305 .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes “this compound”, has been a topic of interest in recent scientific literature . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives . Additionally, the synthesis of carbamates, which includes the carbamate group in the compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions . For instance, thiophenes can undergo direct C-H arylation at C2 with aryl or heteroaryl bromides . They can also be synthesized from 1,3-diynes through a reaction initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .

Scientific Research Applications

Synthetic Opioid Research

One study details the chemistry and pharmacology of non-fentanyl synthetic opioids, focusing on N-substituted benzamides and acetamides developed in the 1970s and 1980s. This research highlights the emergence of these compounds as substances of abuse and suggests the importance of early detection and risk assessment in drug development and forensic toxicology (Sharma et al., 2018).

Environmental Persistence and Effects of Chemicals

A review on the occurrence, fate, and behavior of parabens in aquatic environments underscores the environmental persistence and potential endocrine-disrupting effects of common preservatives, which can be related to research on the environmental impact of various synthetic compounds (Haman et al., 2015).

Biological Activity of Chemical Compounds

Research on the synthesis and biological importance of 2-(thio)ureabenzothiazoles presents synthetic methodologies and pharmacological activities of these compounds, which could be analogous to exploring the biological applications of related thiophene carbamates (Rosales-Hernández et al., 2022).

Removal of Dyes and Pollutants

A literature review on the adsorption of methylene blue using low-cost adsorbents discusses methods for removing pollutants from wastewater, which could be relevant for studying the environmental remediation potential of thiophene carbamates (Rafatullah et al., 2010).

Antimicrobial Properties of Compounds

An update on monoterpenes as antimicrobial agents, focusing on p-Cymene, reviews the antimicrobial activity of this compound and its potential for biomedical applications, which might parallel research into the antimicrobial applications of synthetic carbamates (Marchese et al., 2017).

properties

IUPAC Name

methyl N-[2-[(4-cyanobenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-15(21)18-13(20)11-6-7-23-14(11)17-12(19)10-4-2-9(8-16)3-5-10/h2-7H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYOPDKCIGLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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